N-cyclopentyl-1-(3,4-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole-5-sulfonamide
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Overview
Description
N-cyclopentyl-1-(3,4-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole-5-sulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a cyclopentyl group, a dimethylbenzenesulfonyl group, and an indole ring
Scientific Research Applications
N-cyclopentyl-1-(3,4-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole-5-sulfonamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-1-(3,4-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole-5-sulfonamide typically involves multiple steps, including the formation of the indole ring, sulfonylation, and cyclopentylation. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques is crucial to monitor the reaction progress and optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-1-(3,4-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Mechanism of Action
The mechanism of action of N-cyclopentyl-1-(3,4-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole-5-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamides and indole derivatives, such as:
- N-cyclopentyl-1-(3,4-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole-5-sulfonamide
- This compound
Uniqueness
This compound is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and biological activities. This uniqueness makes it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
N-cyclopentyl-1-(3,4-dimethylphenyl)sulfonyl-2,3-dihydroindole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S2/c1-15-7-8-20(13-16(15)2)29(26,27)23-12-11-17-14-19(9-10-21(17)23)28(24,25)22-18-5-3-4-6-18/h7-10,13-14,18,22H,3-6,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAAHZDKTVYODDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=C2C=CC(=C3)S(=O)(=O)NC4CCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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